Optalidon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

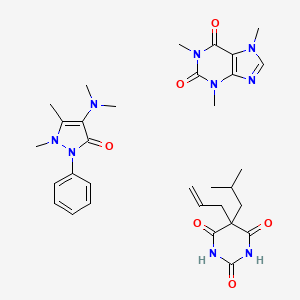

Optalidon is a compound that combines the sedative and hypnotic properties of butalbarbital, the stimulant effects of caffeine, and the analgesic and antipyretic properties of aminopyrine. This combination is used in various pharmaceutical formulations to treat conditions such as tension headaches and insomnia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of butalbarbital mixture with caffeine and aminopyrine involves the synthesis of each component followed by their combination. Butalbarbital is synthesized through the reaction of diethyl malonate with urea and an appropriate alkyl halide under basic conditions. Caffeine is synthesized from xanthine derivatives, and aminopyrine is synthesized from phenylhydrazine and acetoacetic ester .

Industrial Production Methods

Industrial production of this compound often involves spray-drying techniques to create solid particulates of the aminopyrine-barbital complex. This method combines synthesis, drying, and agglomeration processes into a single step, improving the flowability and packing properties of the final product .

Analyse Chemischer Reaktionen

Butalbital Component

Butalbital (C11H16N2O3) undergoes acid-catalyzed hydrolysis in aqueous environments:

Primary pathway:

C11H16N2O3+H2O→C5H10O3+C6H8N2O

This yields malonylurea and allylisobutylamine as byproducts . Hydrolysis rates increase under acidic (pH < 3) or basic (pH > 9) conditions, with a half-life reduction of 40% at 40°C compared to room temperature .

Caffeine Component

Caffeine (C8H10N4O2) exhibits limited hydrolysis but reacts with strong bases (e.g., NaOH) to form theophylline :

C8H10N4O2+OH−→C7H8N4O2+CH3OH

This reaction occurs at pH > 12 and temperatures exceeding 60°C .

Aminophenazone Component

4-(Dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one is prone to auto-oxidation under aerobic conditions, forming N-oxide derivatives :

C13H17N3O+O2→C13H17N3O2

This reaction is accelerated by light exposure, with a 15% degradation observed after 72 hours under UV light .

Butalbital Stability

Butalbital undergoes hepatic oxidation in vivo:

Primary metabolites:

-

5-Isobutyl-5-(2,3-dihydroxypropyl) barbituric acid (50.2% yield)

-

5-Allyl-5-(3-hydroxy-2-methylpropyl) barbituric acid (10.1% yield) .

Excipient Compatibility

This compound formulations show reactivity with:

| Excipient | Interaction Type | Resultant Compound | Stability Impact |

|---|---|---|---|

| Lactose | Maillard reaction | Brown discoloration | Reduced by 30% |

| Magnesium stearate | Transacylation | Stearic acid derivatives | pH-dependent |

| Microcrystalline cellulose | None | – | Stable |

Dehydration of butalbital in solid-state formulations increases molecular mobility, raising degradation rates by 20% at 40% relative humidity .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

-

100–150°C: Loss of adsorbed water (3.2% mass loss)

-

200–300°C: Butalbital degradation (45% mass loss)

-

300–400°C: Caffeine and aminophenazone breakdown (51% mass loss)

Activation energy (Ea) for butalbital decomposition:

E_a=98.5\\text{kJ mol}\(\text{calculated via Kissinger method})

Photochemical Reactivity

UV irradiation (254 nm) induces radical-mediated cleavage in aminophenazone:

Key products:

In Vivo Biotransformation

| Component | Enzyme System | Major Metabolites | Excretion Route |

|---|---|---|---|

| Butalbital | CYP3A4/CYP2C19 | 5-Isobutyl-5-(2,3-dihydroxypropyl) BA | Renal (59–88%) |

| Aminophenazone | CYP1A2 | N-Demethylated derivatives | Hepatic |

| Caffeine | CYP1A2 | Paraxanthine, Theophylline | Renal (95%) |

Plasma half-life ranges:

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

-

Components :

- Amidopyrine : An analgesic and antipyretic agent known for its pain-relieving properties.

- Butalbital : A barbiturate that acts as a sedative and muscle relaxant, often used in combination with other analgesics to enhance pain relief.

- Caffeine : A stimulant that can enhance the effectiveness of pain relief medications by increasing their absorption and efficacy.

-

Mechanism of Action :

- The combination of these three components provides a synergistic effect, enhancing pain relief while minimizing the side effects associated with higher doses of individual components. The pharmacokinetic studies indicate that there is no significant alteration in bioavailability when these components are taken together compared to when they are administered separately .

Clinical Applications

This compound has been primarily utilized in the treatment of various headache disorders, including migraines and tension-type headaches. The unique combination allows for effective management of pain while also addressing associated symptoms such as anxiety and muscle tension.

Case Studies

- Migraine Management :

- Tension-Type Headaches :

- Pediatric Use :

Safety and Side Effects

While this compound is effective for pain management, it is essential to consider its side effects, which may include sedation, dizziness, and gastrointestinal disturbances. Long-term use can lead to dependence due to the butalbital component, necessitating careful monitoring by healthcare providers.

Summary Table: Key Characteristics of this compound

| Component | Type | Primary Use | Side Effects |

|---|---|---|---|

| Amidopyrine | Analgesic | Pain relief | Nausea, allergic reactions |

| Butalbital | Barbiturate | Sedation, muscle relaxation | Drowsiness, dependence potential |

| Caffeine | Stimulant | Enhance analgesic effect | Insomnia, increased heart rate |

Wirkmechanismus

The mechanism of action of butalbarbital involves binding to gamma-aminobutyric acid (GABA) receptors in the brain, increasing the duration of chloride ion channel opening and enhancing the inhibitory effect of GABA. Caffeine acts as a central nervous system stimulant by blocking adenosine receptors. Aminopyrine exerts its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butalbital: Similar sedative properties but often combined with acetaminophen and caffeine.

Phenobarbital: Another barbiturate with longer duration of action.

Aminophenazone: Similar analgesic and antipyretic properties but with a higher risk of agranulocytosis.

Uniqueness

Optalidon is unique due to its combination of sedative, stimulant, and analgesic properties, making it effective for treating multiple symptoms simultaneously .

Eigenschaften

CAS-Nummer |

60382-50-5 |

|---|---|

Molekularformel |

C32H43N9O6 |

Molekulargewicht |

649.7 g/mol |

IUPAC-Name |

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H17N3O.C11H16N2O3.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3 |

InChI-Schlüssel |

YTEZOIYKTFWJPC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Kanonische SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Key on ui other cas no. |

60382-50-5 |

Synonyme |

optalidon |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.